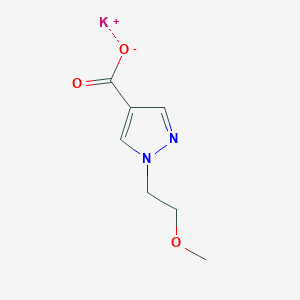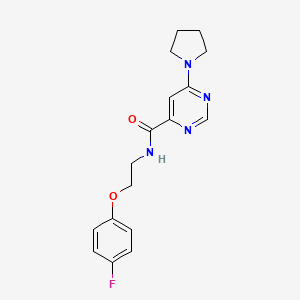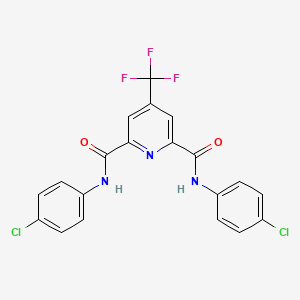
N2,N6-bis(4-chlorophenyl)-4-(trifluoromethyl)pyridine-2,6-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2,N6-bis(4-chlorophenyl)-4-(trifluoromethyl)pyridine-2,6-dicarboxamide is a synthetic organic compound characterized by its unique chemical structure. This compound features a pyridine ring substituted with two carboxamide groups at positions 2 and 6, two 4-chlorophenyl groups, and a trifluoromethyl group at position 4. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2,N6-bis(4-chlorophenyl)-4-(trifluoromethyl)pyridine-2,6-dicarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes or ketones.
Introduction of Carboxamide Groups: The carboxamide groups are introduced via amidation reactions, where amines react with carboxylic acid derivatives.
Substitution with 4-Chlorophenyl Groups: The 4-chlorophenyl groups are incorporated through nucleophilic aromatic substitution reactions.
Addition of Trifluoromethyl Group: The trifluoromethyl group is typically introduced using trifluoromethylating agents under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are carefully selected to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N2,N6-bis(4-chlorophenyl)-4-(trifluoromethyl)pyridine-2,6-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N2,N6-bis(4-chlorophenyl)-4-(trifluoromethyl)pyridine-2,6-dicarboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of N2,N6-bis(4-chlorophenyl)-4-(trifluoromethyl)pyridine-2,6-dicarboxamide involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound can influence signal transduction pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N2,N6-bis(4-chlorophenyl)pyridine-2,6-dicarboxamide: Lacks the trifluoromethyl group.
N2,N6-bis(4-methylphenyl)-4-(trifluoromethyl)pyridine-2,6-dicarboxamide: Contains methyl groups instead of chlorophenyl groups.
Uniqueness
N2,N6-bis(4-chlorophenyl)-4-(trifluoromethyl)pyridine-2,6-dicarboxamide is unique due to the presence of both 4-chlorophenyl and trifluoromethyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject of study in various research fields.
Eigenschaften
IUPAC Name |
2-N,6-N-bis(4-chlorophenyl)-4-(trifluoromethyl)pyridine-2,6-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2F3N3O2/c21-12-1-5-14(6-2-12)26-18(29)16-9-11(20(23,24)25)10-17(28-16)19(30)27-15-7-3-13(22)4-8-15/h1-10H,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBLBEKYZUYYBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=CC(=N2)C(=O)NC3=CC=C(C=C3)Cl)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-({1-[3-(4-Fluorophenoxy)benzoyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole](/img/structure/B2696583.png)

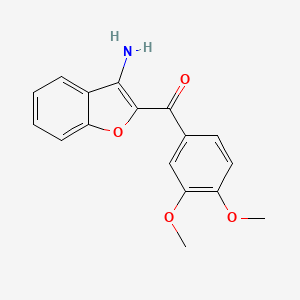
![3-hydroxy-5-methyl-3-[2-oxo-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2696588.png)




![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride](/img/structure/B2696595.png)
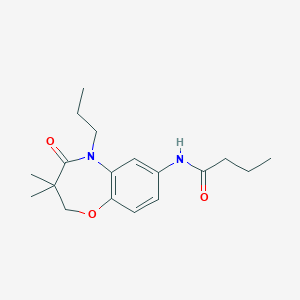
![N-(4-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B2696598.png)
![3-(4-Tert-butylphenyl)-1-(3-chlorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2696601.png)
